molecular formula C26H25N3O4S2 B12198139 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B12198139
M. Wt: 507.6 g/mol
InChI Key: OVPPZKJZGVTFNQ-JWGURIENSA-N
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Description

6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and a hexanoic acid chain. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves a multi-step process. One common method involves the condensation of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and thiazolidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The thiazolidinone ring is known to interact with various biological targets, making it a valuable tool for probing enzyme activity and function.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various receptors and enzymes, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.

    Pyrazole Derivatives: Compounds containing the pyrazole ring are studied for their anti-inflammatory and anticancer activities.

    Hexanoic Acid Derivatives: These compounds are used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is unique due to its combination of functional groups, which imparts a wide range of biological and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C26H25N3O4S2

Molecular Weight

507.6 g/mol

IUPAC Name

6-[(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C26H25N3O4S2/c1-33-21-12-8-9-18(15-21)24-19(17-29(27-24)20-10-4-2-5-11-20)16-22-25(32)28(26(34)35-22)14-7-3-6-13-23(30)31/h2,4-5,8-12,15-17H,3,6-7,13-14H2,1H3,(H,30,31)/b22-16-

InChI Key

OVPPZKJZGVTFNQ-JWGURIENSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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